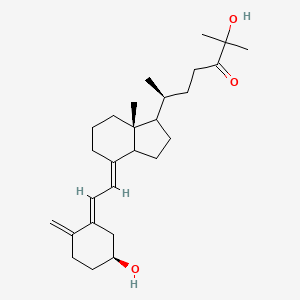

25-Hydroxy-24-oxocholecalciferol

Description

Contextualization as a Secosteroid Metabolite of Cholecalciferol

25-Hydroxy-24-oxocholecalciferol, also known as 24-keto-25-hydroxyvitamin D3, is a derivative of cholecalciferol (vitamin D3). knu.edu.af Cholecalciferol itself is a secosteroid, a class of steroids in which one of the rings of the steroid nucleus has been broken. Specifically, the B-ring of the cholesterol precursor is cleaved by ultraviolet radiation in the skin to form cholecalciferol.

Following its synthesis in the skin or absorption from the diet, cholecalciferol undergoes a hydroxylation reaction in the liver to form 25-hydroxycholecalciferol (25(OH)D3), the major circulating form of vitamin D. nih.gov It is from this precursor that this compound is generated. nih.govnih.gov The identification of this compound was achieved through various analytical techniques, including ultraviolet absorption spectrometry, mass spectrometry, infrared spectrometry, and nuclear magnetic resonance spectrometry. nih.govresearchgate.net

The formation of this compound is a key step in the C24-oxidation pathway, a major catabolic route for vitamin D metabolites. This pathway is essential for the inactivation and subsequent excretion of excess vitamin D, thereby maintaining tight control over its physiological effects.

Overview of its Position in Vitamin D Catabolic Pathways

The catabolism of vitamin D is a tightly regulated process primarily mediated by the enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene. wikipedia.orgnih.gov This mitochondrial enzyme is responsible for initiating the degradation of both 25(OH)D3 and the hormonally active 1α,25-dihydroxycholecalciferol (1,25(OH)2D3). nih.govnih.govmedlineplus.gov

The generation of this compound occurs when CYP24A1 acts on 25-hydroxycholecalciferol. The enzyme hydroxylates 25(OH)D3 at the carbon-24 position to form 24,25-dihydroxycholecalciferol (24,25(OH)2D3). Subsequently, 24,25(OH)2D3 is further oxidized by the same enzyme, CYP24A1, to yield this compound.

Research has shown that this compound is not the final product of this catabolic cascade. It serves as a substrate for further metabolic conversions. In kidney homogenates from vitamin D-supplemented chickens and rats, this compound is metabolized into several other compounds, including 23,25-dihydroxy-24-oxovitamin D3, 24,25-dihydroxyvitamin D3, and 23,24,25-trihydroxyvitamin D3. researchgate.net This series of reactions ultimately leads to the formation of calcitroic acid, a water-soluble product that can be readily excreted from the body. wikipedia.org

The regulation of CYP24A1 is a critical aspect of vitamin D homeostasis. The expression of the CYP24A1 gene is induced by high levels of 1,25(OH)2D3, creating a negative feedback loop. nih.gov When the active form of vitamin D is abundant, the body upregulates the enzyme responsible for its degradation, thus preventing the accumulation of potentially toxic levels of vitamin D.

Research Findings on this compound

| Study Focus | Key Finding | Organism/System Studied | Reference |

|---|---|---|---|

| Biological Activity | Showed biological activity similar to 24,25-dihydroxyvitamin D3 in enhancing intestinal calcium transport and bone calcium mobilization. | Vitamin D-deficient chicks | nih.gov |

| Biological Activity | Less active than 24,25-dihydroxyvitamin D3 in chicks 24 hours after intravenous injection. | Chicks | nih.gov |

| Biological Activity | Less potent than 25-hydroxyvitamin D3 or 1α,25-dihydroxyvitamin D3 in restoring eggshell weights. | Japanese quails | nih.gov |

| Metabolism | Metabolized to 1α,24,25-trihydroxyvitamin D3 and another metabolite in kidney homogenates from vitamin D-deficient chicks. | Vitamin D-deficient chicks | nih.gov |

| Metabolism | In chicken kidney homogenates, it is converted to 23,25-dihydroxy-24-oxovitamin D3, 24,25-dihydroxyvitamin D3, and 23,24,25-trihydroxyvitamin D3. | Chickens | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H42O3 |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

(6S)-6-[(4E,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-3-one |

InChI |

InChI=1S/C27H42O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-24,28,30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11+/t19-,22-,23?,24?,27+/m0/s1 |

InChI Key |

DDZHNKIBJQESJA-OKWAASTFSA-N |

Isomeric SMILES |

C[C@@H](CCC(=O)C(C)(C)O)C1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C |

Canonical SMILES |

CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Synonyms |

24-keto-25-hydroxyvitamin D3 25-hydroxy-24-oxocholecalciferol 25-hydroxy-24-oxovitamin D3 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 25 Hydroxy 24 Oxocholecalciferol

Initial Hydroxylation and Oxidation Steps from 25-Hydroxyvitamin D3

The journey begins with 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D. This precursor undergoes a critical hydroxylation step at the carbon-24 position, a reaction catalyzed by the enzyme CYP24A1, also known as 25-hydroxyvitamin D3-24-hydroxylase. wikipedia.org This initial hydroxylation yields 24,25-dihydroxyvitamin D3 (24,25(OH)2D3).

Following this, a subsequent oxidation at the same carbon-24 position converts the hydroxyl group into a keto group, resulting in the formation of 25-hydroxy-24-oxocholecalciferol. nih.govnih.gov This two-step process of hydroxylation followed by oxidation is a crucial initial phase in the catabolism of 25(OH)D3.

The C24-Oxidation Pathway as a Primary Catabolic Route

The formation of this compound is a key step in the C24-oxidation pathway, which represents a primary route for the breakdown and inactivation of vitamin D metabolites. nih.govnih.gov This pathway is essential for preventing the accumulation of excessive and potentially toxic levels of active vitamin D hormones. The enzyme responsible for this cascade, CYP24A1, is a multicatalytic cytochrome P450 enzyme. wikipedia.orgnih.gov

The C24-oxidation pathway is a sequential process. After the initial formation of 24,25(OH)2D3, further oxidation leads to this compound. This metabolite can then undergo further transformations. Research has shown that in mice treated with 24,25(OH)2D3, there is a significant increase in serum levels of 24-oxo-25-OH-D3, highlighting the in vivo relevance of this pathway. exlibrisgroup.com The activity of this pathway is tightly regulated; for instance, the enzyme CYP24A1 is induced by the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), creating a feedback loop to control vitamin D levels. nih.gov

Divergent C23-Hydroxylation Pathway and Species-Specific Differences in Metabolism

While the C24-oxidation pathway is a major catabolic route, a divergent pathway known as the C23-hydroxylation pathway also exists. nih.gov This alternative route involves hydroxylation at the carbon-23 position of the vitamin D side chain. The preference for the C24 versus the C23 pathway exhibits notable species-specific differences. nih.govnih.gov

In humans, the C24-hydroxylation pathway is predominant for catabolizing vitamin D metabolites. nih.govnih.gov In contrast, other species may show a greater reliance on the C23-hydroxylation pathway. For example, the rat CYP24A1 enzyme primarily favors the C24-oxidation pathway. nih.gov These differences in metabolic preference underscore the complexity of vitamin D catabolism across various species and are crucial considerations in translational research.

Subsequent Metabolite Formation from this compound

Once formed, this compound serves as a substrate for further enzymatic modifications, leading to a variety of other metabolites as the catabolic process continues.

Conversion to 1,24,25-Trihydroxyvitamin D3 and Related Metabolites

Kidney homogenates from vitamin D-deficient chicks have been shown to metabolize radiolabeled this compound into 1α,24,25-trihydroxyvitamin D3 (1,24,25(OH)3D3). nih.gov This conversion involves a hydroxylation at the 1α position, a step typically associated with the activation of vitamin D. However, in this context, it is part of the broader catabolic cascade. The formation of 1,24,25(OH)3D3 from 24,25(OH)2D3 has also been demonstrated in vivo in rats and in vitro using chicken kidney homogenates. researchgate.net This trihydroxylated metabolite itself has been found to be a precursor to other downstream products in the C24-oxidation pathway. nih.gov

Terminal Catabolic Products and Inactivation Pathways

The ultimate fate of this compound and its subsequent metabolites is inactivation and excretion. The C24-oxidation pathway continues with further enzymatic steps, including a 23-hydroxylation of C24-oxidized metabolites. nih.gov This leads to the formation of intermediates like 24-oxo-1,23,25-trihydroxyvitamin D3. nih.govnih.gov

The side chain of these highly oxidized molecules is eventually cleaved, leading to the formation of terminal products. One such end product of the C24-oxidation pathway starting from 1,25(OH)2D3 is calcitroic acid, a water-soluble compound that can be excreted. nih.gov Similarly, the catabolism of 25(OH)D3 via the C24-oxidation pathway leads to calcioic acid. exlibrisgroup.com These final steps effectively terminate the biological activity of the vitamin D molecule, ensuring its clearance from the body. nih.govnih.gov

Enzymology of 25 Hydroxy 24 Oxocholecalciferol Metabolism

Role of Cytochrome P450 24A1 (CYP24A1) in its Formation and Degradation

Cytochrome P450 24A1, also known as 25-hydroxyvitamin D₃ 24-hydroxylase, is the primary enzyme responsible for initiating the degradation of vitamin D metabolites. researchgate.netmedlineplus.govnih.gov Located in the inner mitochondrial membrane of target cells, CYP24A1 is a monooxygenase that catalyzes multiple hydroxylation reactions on the side chain of vitamin D compounds. wikipedia.orgnih.gov Its substrates include both the prohormone 25-hydroxyvitamin D₃ (25(OH)D₃) and the active hormonal form, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃). nih.govwikipedia.org

The formation of 25-hydroxy-24-oxocholecalciferol is a critical step in the multi-step C-24 oxidation pathway catalyzed by CYP24A1. nih.gov The process begins with the CYP24A1-mediated hydroxylation of 25(OH)D₃ at the C-24 position to produce 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃). Subsequently, CYP24A1 further oxidizes the hydroxyl group at C-24 of 24,25(OH)₂D₃ to a ketone, yielding this compound. nih.gov

Enzymatic Reaction Mechanisms and Cofactor Requirements

The catalytic activity of CYP24A1 is a complex process that depends on a specific set of reaction mechanisms and the availability of essential cofactors. As a mitochondrial cytochrome P450 enzyme, its function is intrinsically linked to an electron transport chain that facilitates the activation of molecular oxygen.

CYP24A1 is classified as a monooxygenase, meaning it incorporates one atom of molecular oxygen (O₂) into its substrate while the other oxygen atom is reduced to water. wikipedia.org This reaction is fundamental to the hydroxylation steps it performs. The process is not spontaneous and requires a source of reducing equivalents, which are provided by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov The catalytic cycle of CYP450 enzymes involves the sequential transfer of two electrons from NADPH to the heme iron center of the enzyme. nih.gov This electron transfer reduces the heme iron and enables the binding and activation of molecular oxygen, forming a highly reactive intermediate that performs the hydroxylation of the vitamin D substrate. nih.govmaastrichtuniversity.nl

In mitochondrial P450 systems like CYP24A1, the electrons from NADPH are not transferred directly to the P450 enzyme. Instead, they are shuttled through a dedicated electron transport chain consisting of two other proteins: a flavin adenine dinucleotide (FAD)-containing ferredoxin reductase and an iron-sulfur protein known as a ferredoxin. nih.govnih.gov For CYP24A1, these redox partners are adrenodoxin (B1173346) reductase and adrenodoxin (Adx), respectively. nih.gov

The process unfolds as follows:

Adrenodoxin Reductase accepts two electrons from NADPH.

The reductase then transfers the electrons, one at a time, to Adrenodoxin .

The reduced adrenodoxin physically interacts with CYP24A1, donating an electron to the P450's heme center. This interaction and electron transfer must occur twice to complete one catalytic cycle. nih.gov

This multi-component system ensures the controlled delivery of electrons necessary for the precise enzymatic reactions that lead to the formation and degradation of this compound.

Regulation of CYP24A1 Expression and Activity

The expression and activity of CYP24A1 are meticulously regulated by a complex interplay of hormonal signals and tissue-specific factors. This tight control is essential for maintaining vitamin D homeostasis and preventing vitamin D toxicity or deficiency.

The transcription of the CYP24A1 gene is primarily controlled by three key systemic hormones involved in mineral metabolism.

1,25-Dihydroxyvitamin D₃ (1,25(OH)₂D₃): The active form of vitamin D, 1,25(OH)₂D₃, is the most potent inducer of CYP24A1 expression. wikipedia.orgnih.gov It binds to the vitamin D receptor (VDR), which then forms a complex with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter region of the CYP24A1 gene, strongly upregulating its transcription. nih.govoup.comresearchgate.net This creates a classic negative feedback loop: when levels of active vitamin D are high, the body produces more of the enzyme that degrades it. wikipedia.orgnih.gov

Fibroblast Growth Factor 23 (FGF23): This phosphaturic hormone, produced mainly by osteocytes, also induces the expression of CYP24A1. nih.govoup.combioscientifica.com By stimulating the degradation of 1,25(OH)₂D₃, FGF23 acts to lower circulating levels of active vitamin D. nih.govbioscientifica.com

Parathyroid Hormone (PTH): In contrast to 1,25(OH)₂D₃ and FGF23, PTH is a potent suppressor of CYP24A1 gene expression. nih.govoup.com When calcium levels are low, PTH is secreted and acts to increase active vitamin D levels by inhibiting the expression of the catabolizing enzyme CYP24A1 and stimulating the synthesizing enzyme CYP27B1. oup.comnih.gov

The coordinated action of these three hormones ensures that the level of active vitamin D is finely tuned to the body's physiological needs.

Table 1: Hormonal Regulation of CYP24A1 Expression

| Modulator | Effect on CYP24A1 Expression | Primary Mechanism |

|---|---|---|

| 1,25-Dihydroxyvitamin D₃ (1,25(OH)₂D₃) | Strong Induction | Binds to VDR, activating transcription via VDREs. wikipedia.orgnih.govresearchgate.net |

| Fibroblast Growth Factor 23 (FGF23) | Induction | Signals to increase transcription, lowering active vitamin D. nih.govoup.combioscientifica.com |

| Parathyroid Hormone (PTH) | Potent Suppression | Inhibits gene transcription to preserve active vitamin D. nih.govoup.comnih.gov |

While systemic hormones provide overarching control, the regulation of CYP24A1 is also highly dependent on the specific tissue and cellular environment. CYP24A1 is primarily expressed in vitamin D target tissues, including the kidney, intestine, bone, and skin keratinocytes. wikipedia.orgjci.orgjst.go.jp

Kidney: The kidney is the primary site for the endocrine regulation of vitamin D metabolism. The interplay between PTH, FGF23, and 1,25(OH)₂D₃ is most pronounced in renal cells, controlling the systemic levels of circulating vitamin D. nih.govoup.com

Intestine: Recent studies have revealed that the intestine exhibits a degree of independent CYP24A1 regulation. Intestinal CYP24A1 can locally regulate vitamin D activity within the gut without necessarily affecting systemic hormone levels. jci.orgnih.gov This local control is crucial for modulating intestinal calcium absorption. For instance, intestine-specific deletion of Cyp24a1 in mice leads to increased local vitamin D activity and target gene expression, even with normal circulating vitamin D levels. jci.orgnih.govutexas.edu

Other Tissues: In extrarenal tissues like keratinocytes, the regulatory pathways can differ. For example, while 1,25(OH)₂D₃ strongly induces CYP24A1 in these cells, FGF23 may not have a direct effect, suggesting that its regulatory role is more kidney-specific. nih.govjst.go.jp Furthermore, local factors such as glucocorticoids, estrogens, retinoids, and even cellular stress conditions like hypoxia can influence CYP24A1 expression in a tissue-specific manner. nih.govnih.gov

This tissue-specific regulation allows for nuanced local control over vitamin D action, tailoring its effects to the specific needs of different organs and cell types.

Functional Consequences of Genetic or Acquired Alterations in CYP24A1 Activity

The enzyme 25-hydroxyvitamin D3 24-hydroxylase, encoded by the CYP24A1 gene, plays a critical role in vitamin D metabolism and calcium homeostasis by catabolizing both 25-hydroxyvitamin D (25(OH)D) and the active form, 1,25-dihydroxyvitamin D (1,25(OH)₂D). nih.govwikipedia.org Consequently, any alterations, whether genetic or acquired, that affect the function of this enzyme can have significant physiological and clinical consequences.

Genetic Alterations in CYP24A1

Loss-of-function mutations in the CYP24A1 gene are a primary cause of idiopathic infantile hypercalcemia (IIH), a condition characterized by abnormally high levels of calcium in the blood (hypercalcemia) and urine (hypercalciuria). researchgate.netjci.orgresearchgate.netbioscientifica.commedlineplus.gov These mutations, inherited in an autosomal recessive manner, lead to a reduced or complete inability to inactivate vitamin D metabolites. jci.orgresearchgate.netbioscientifica.com This results in an accumulation of 1,25(OH)₂D, leading to increased intestinal calcium absorption and subsequent hypercalcemia. nih.gov

The clinical presentation and biochemical abnormalities can vary depending on whether an individual carries one (monoallelic) or two (biallelic) mutated CYP24A1 alleles.

Biallelic Mutations: Individuals with biallelic (homozygous or compound heterozygous) mutations typically present with a more severe phenotype. researchgate.netnih.gov This often manifests in infancy with symptoms such as failure to thrive, vomiting, dehydration, and nephrocalcinosis (calcium deposits in the kidneys). bioscientifica.commedlineplus.gov In adults, biallelic mutations are associated with recurrent kidney stones (nephrolithiasis), nephrocalcinosis, and episodes of hypercalcemia, which can be triggered by factors that increase vitamin D levels, such as sun exposure or vitamin D supplementation. karger.comyoutube.com A hallmark of biallelic CYP24A1 mutations is a markedly elevated ratio of 25-hydroxyvitamin D3 to 24,25-dihydroxyvitamin D3 (25-OH-D3:24,25-(OH)2D3), often exceeding 80. frontiersin.org

Monoallelic Mutations: Heterozygous carriers of a single CYP24A1 mutation generally exhibit a milder or even asymptomatic phenotype. researchgate.netnih.gov While some individuals may remain asymptomatic, others can present with hypercalciuria and an increased risk for nephrolithiasis. nih.govnih.govresearchgate.net The biochemical changes are less pronounced compared to those with biallelic mutations, and the 25-OH-D3:24,25-(OH)2D3 ratio is typically in a lower range, although it can be elevated compared to the general population. nih.govfrontiersin.org Some studies suggest that even a single mutated allele can contribute to symptomatic hypercalcemia and nephrocalcinosis. nih.govresearchgate.net

Table 1: Comparison of Clinical and Biochemical Phenotypes in Individuals with Monoallelic vs. Biallelic CYP24A1 Mutations

| Feature | Monoallelic Mutations | Biallelic Mutations |

|---|---|---|

| Clinical Presentation | Often asymptomatic, may have hypercalciuria and/or nephrolithiasis. nih.govnih.govresearchgate.net Milder disease manifestations. researchgate.net | Symptomatic in infancy (failure to thrive, vomiting, dehydration), recurrent nephrolithiasis, nephrocalcinosis, and hypercalcemic episodes in adults. bioscientifica.commedlineplus.govkarger.com More severe clinical phenotype. researchgate.netnih.gov |

| Serum Calcium | Often normal, can be intermittently elevated. | Typically elevated, especially during infancy or with vitamin D exposure. bioscientifica.comkarger.com |

| Urine Calcium | Hypercalciuria (e.g., 265 ± 85 mg/24h in one study). researchgate.netnih.gov | Marked hypercalciuria (e.g., 583 ± 127 mg/24h in one study). researchgate.netnih.gov |

| Serum 1,25(OH)₂D | Can be elevated. nih.gov | Elevated. karger.com |

| Serum 24,25(OH)₂D | Detectable. nih.gov | Undetectable or very low. nih.gov |

| 25(OH)D/24,25(OH)₂D Ratio | Moderately elevated (e.g., ~19.8 in one study). researchgate.netnih.gov May be between 25 and 80. frontiersin.org | Markedly elevated (e.g., ~291 in one study). researchgate.netnih.gov Typically >80. frontiersin.org |

Acquired Alterations in CYP24A1 Activity

The activity of CYP24A1 can also be altered by non-genetic factors, leading to dysregulation of vitamin D metabolism in various disease states.

Chronic Kidney Disease (CKD): In patients with CKD, the expression and activity of CYP24A1 are often increased. nih.govnih.gov This is thought to be driven by rising levels of fibroblast growth factor 23 (FGF-23) and phosphate, which are characteristic of renal disease. nih.gov The upregulation of CYP24A1 in CKD contributes to the degradation of both 25(OH)D and 1,25(OH)₂D, exacerbating the vitamin D deficiency commonly seen in these patients and contributing to the development of secondary hyperparathyroidism and renal osteodystrophy. nih.govresearchgate.net Interestingly, studies in mice have shown that while renal Cyp24a1 is crucial for systemic vitamin D regulation, intestinal Cyp24a1 also plays a role locally. Deletion of intestinal Cyp24a1 in a mouse model of CKD was found to lower parathyroid hormone (PTH) and FGF23 levels without causing hypercalcemia. jci.orgresearchgate.net

Cancer: Altered CYP24A1 expression has been observed in various cancers, including lung, prostate, and breast cancer. nih.govnih.gov In some malignancies, there is an overexpression or amplification of the CYP24A1 gene. researchgate.net This can lead to a localized vitamin D deficiency within the tumor microenvironment by accelerating the breakdown of active vitamin D, potentially counteracting its anti-proliferative effects and contributing to tumor progression. nih.govresearchgate.net Conversely, some malignancies, such as certain lymphomas, can secrete active vitamin D, leading to hypercalcemia. youtube.com Parathyroid hormone-related protein (PTHrP), produced by some tumors, can also indirectly affect vitamin D metabolism and calcium levels. youtube.com

Table 2: Factors Leading to Acquired Alterations in CYP24A1 Activity

| Condition | Effect on CYP24A1 Activity | Primary Mediators | Functional Consequence |

|---|---|---|---|

| Chronic Kidney Disease | Increased expression and activity. nih.govnih.gov | Elevated FGF-23 and phosphate. nih.gov | Increased catabolism of vitamin D metabolites, contributing to vitamin D deficiency, secondary hyperparathyroidism, and renal osteodystrophy. nih.govresearchgate.net |

| Cancer (e.g., lung, prostate) | Overexpression/amplification in some tumors. nih.govresearchgate.net | Genetic amplification, induction by various compounds. researchgate.net | Local vitamin D deficiency within the tumor, potentially promoting cancer progression. nih.govresearchgate.net |

| Pregnancy | Physiological challenge to vitamin D metabolism. | Increased placental synthesis of 1,25(OH)₂D. bioscientifica.com | Can unmask or exacerbate hypercalcemia in individuals with underlying CYP24A1 mutations. bioscientifica.comnih.gov |

| Drug-Induced Alterations | Potential for inhibition or induction. | Various xenobiotics. researchgate.net | Altered vitamin D homeostasis (context-dependent). |

Molecular and Cellular Biological Roles of 25 Hydroxy 24 Oxocholecalciferol

Primary Role in Vitamin D Catabolism and Inactivation Processes

25-Hydroxy-24-oxocholecalciferol is a key intermediate in the catabolism and inactivation of vitamin D. This process is primarily mediated by the enzyme 25-hydroxyvitamin D-24-hydroxylase, also known as CYP24A1. researchgate.net CYP24A1 is a mitochondrial cytochrome P450 enzyme that plays a crucial role in maintaining vitamin D homeostasis by preventing the accumulation of excessive levels of both the precursor, 25-hydroxyvitamin D (calcifediol), and the active hormone, 1,25-dihydroxyvitamin D (calcitriol). uniprot.orgmedlineplus.gov

The formation of this compound is a step in the C24-oxidation pathway, which is the major route for vitamin D degradation. nih.govwikipedia.org This pathway begins with the hydroxylation of 25-hydroxyvitamin D3 at the 24-position by CYP24A1. wikipedia.orgnih.gov The resulting product is further oxidized to this compound. nih.gov This oxidation is considered a route of inactivation for vitamin D3. nih.gov The pathway continues through several more enzymatic steps, also catalyzed by CYP24A1, ultimately leading to the formation of calcitroic acid, a water-soluble metabolite that is excreted in the bile. wikipedia.orgnih.gov

The expression of the CYP24A1 gene is tightly regulated. It is strongly induced by the active vitamin D hormone, 1,25-dihydroxyvitamin D3, creating a negative feedback loop that limits the biological effects of vitamin D. wikipedia.org This regulation ensures that when levels of active vitamin D are high, the machinery for its degradation is also upregulated, leading to the production of inactive metabolites like this compound.

Potential Biological Activities

While primarily considered a catabolic product, research indicates that this compound possesses some residual biological activity. Studies in vitamin D-deficient chicks have shown its effects to be similar to another vitamin D metabolite, 24,25-dihydroxyvitamin D3 (24,25(OH)2D3). nih.gov

In comparative studies using vitamin D-deficient chicks, this compound demonstrated an ability to enhance intestinal calcium transport. nih.gov This activity was found to be comparable to that of 24,25(OH)2D3. nih.gov However, its potency in this regard is significantly lower than that of the major circulating form, 25-hydroxyvitamin D3, and the active hormonal form, 1,25-dihydroxyvitamin D3. nih.gov The active hormone, 1,25(OH)2D, is the principal regulator of intestinal calcium absorption, acting through the vitamin D receptor (VDR) to increase the expression of genes involved in the transcellular transport of calcium. researchgate.netnih.govrutgers.edu

Similar to its effects on the intestine, this compound was also shown to stimulate bone calcium mobilization in vitamin D-deficient chicks, with an activity level similar to that of 24,25(OH)2D3. nih.gov This process involves the release of calcium from bone stores into the bloodstream to maintain serum calcium levels. Again, the potency of this compound in this function is substantially less than that of 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3. nih.gov For comparison, some studies have suggested that 24,25(OH)2D3 may have a specific, weak inhibitory effect on the bone-resorbing activity of 1,25-dihydroxyvitamin D3, suggesting a potential modulatory role in bone metabolism. nih.gov

The biological potency of this compound is low when compared to its precursors in the vitamin D pathway. In studies on Japanese quails with vitamin D deficiency, it was found to be much less potent than both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 in restoring eggshell weight. nih.gov Its activity profile is most closely aligned with that of 24,25(OH)2D3. nih.gov

Table 1: Comparative Potency of this compound

| Vitamin D Metabolite | Relative Potency in Calcium Homeostasis | Primary Role |

|---|---|---|

| 1,25-Dihydroxyvitamin D3 (Calcitriol) | High | Active Hormone |

| 25-Hydroxyvitamin D3 (Calcifediol) | Moderate | Main Circulating Form/Prohormone |

| This compound | Low | Catabolite |

| 24,25-Dihydroxyvitamin D3 | Low | Catabolite with some biological activity |

Molecular Interactions within Vitamin D Signaling Pathways

The biological effects of vitamin D are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor. creative-diagnostics.comresearchgate.net The active hormone, 1,25-dihydroxyvitamin D3, binds to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). nih.govresearchgate.net This complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. researchgate.net

As a catabolite with low biological activity, this compound is not a primary ligand for the VDR. Its ability to stimulate intestinal calcium transport and bone calcium mobilization, albeit weakly, suggests it may have a very low affinity for the VDR or act through other mechanisms. nih.gov The similarity in activity to 24,25(OH)2D3 is notable. nih.gov Some research on 24,25(OH)2D3 has suggested it may exert some of its effects by competitively inhibiting the action of 1,25-dihydroxyvitamin D3 at certain target tissues, a mechanism that could potentially also apply to this compound. nih.gov

Cellular Context-Dependent Metabolic Regulation (e.g., Macrophage Polarization and Splice Variants)

The metabolism of vitamin D, including the pathways that produce this compound, can be regulated differently depending on the cellular environment. A key example is found in macrophages, which are important immune cells. Vitamin D metabolism in macrophages is highly dependent on their polarization state. nih.govnih.gov Macrophages can exist on a spectrum, with pro-inflammatory (M1) and reparative (M2) phenotypes representing two extremes. nih.gov

Studies have shown that the primary degrading pathway for vitamin D via CYP24A1 may be compromised in human macrophages. nih.gov This is due in part to the expression of a nonfunctional splice variant of the enzyme, termed CYP24A1-SV. nih.govnih.gov These splice variants, which have been identified in colon cancer cells as well, can lack critical domains such as the heme-binding domain, rendering the resulting enzyme catalytically inactive. nih.gov However, these non-functional variants might still bind to vitamin D metabolites, potentially competing with functional enzymes and altering local vitamin D concentrations. nih.gov

In the context of macrophage polarization, inflammatory M1 macrophages have been found to mainly express the inactive splice variant of CYP24A1. nih.gov This suggests that in a pro-inflammatory environment, the catabolism of vitamin D metabolites via the C24-oxidation pathway is attenuated. nih.gov Conversely, reparative M2a macrophages produce significantly more of the active hormone 1,25-dihydroxyvitamin D, indicating a different metabolic profile. nih.gov This cellular context-dependent regulation highlights that the production and role of metabolites like this compound can vary significantly between different tissues and cell types, particularly within the immune system.

Advanced Analytical Methodologies for Research

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS), stands as the gold standard for the quantitative analysis of 25-hydroxy-24-oxocholecalciferol and other vitamin D metabolites. bohrium.comresearchgate.net This preference is due to the high sensitivity and specificity of the technique, which allows for the accurate measurement of analytes even at low concentrations within complex biological matrices like serum and plasma. sigmaaldrich.comchromatographyonline.com The ability to distinguish between structurally similar compounds is a key advantage of LC-MS/MS, which is critical for accurately quantifying specific vitamin D metabolites. nih.gov

The process typically involves introducing a purified sample into the liquid chromatography system, where the different components are separated based on their chemical properties. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and quantification. nih.gov

Sample Preparation and Extraction Techniques (e.g., Protein Precipitation, Solid-Phase Extraction)

Effective sample preparation is a critical prerequisite for accurate LC-MS/MS analysis of this compound. Since this and other vitamin D metabolites are mostly bound to proteins like vitamin D-binding protein (VDBP) and albumin in circulation, the initial step involves their release from these proteins. nih.govsci-hub.boxmdpi.com

Protein Precipitation (PP) is a commonly used technique to remove the majority of proteins from the sample. nih.govsigmaaldrich.com This is often achieved by adding an organic solvent such as acetonitrile (B52724) or methanol. bohrium.comresearchgate.net Studies have shown that an organic solvent to serum ratio of 8:1, using acetonitrile, can yield high recovery values for vitamin D metabolites. bohrium.comresearchgate.net Another approach involves using zinc sulfate (B86663) in an aqueous solution followed by methanol. lcms.cz While effective at depleting proteins, protein precipitation can leave behind other matrix components like phospholipids, which can interfere with the analysis and suppress the analyte signal. sigmaaldrich.comsigmaaldrich.com

Solid-Phase Extraction (SPE) is frequently employed as a subsequent clean-up step after protein precipitation, or sometimes as a standalone extraction method, to further purify the sample. nih.govnih.gov SPE utilizes cartridges containing a solid adsorbent to selectively retain the analyte of interest while other matrix components are washed away. nih.gov This technique has been shown to be superior to conventional extraction methods in providing cleaner sample fractions. nih.gov Automated SPE systems have also been developed to increase sample throughput and reduce manual error. nih.gov

Interactive Table: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Denaturation and precipitation of proteins using organic solvents or acids. | Simple, fast, and inexpensive. bohrium.comresearchgate.net | May result in co-extraction of interfering substances like phospholipids. sigmaaldrich.comsigmaaldrich.com |

| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid phase, followed by elution. | Provides cleaner samples and can be automated for high throughput. nih.govnih.gov | Can be more time-consuming and expensive than protein precipitation. |

| HybridSPE®-PLus | Combines protein precipitation with phospholipid removal in a single device. | Effectively removes proteins and phospholipids, reducing matrix effects and improving analyte response. sigmaaldrich.com | May be a more costly option compared to standard protein precipitation. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide good sample cleanup. nih.gov | Can be labor-intensive and may use large volumes of organic solvents. |

Evaluation of Method Performance (Linearity, Sensitivity, Specificity, Precision)

The validation of an analytical method is crucial to ensure the reliability of the generated data. Key performance characteristics that are evaluated for LC-MS/MS methods for this compound and other vitamin D metabolites include linearity, sensitivity, specificity, and precision.

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov For vitamin D metabolites, assays typically demonstrate excellent linearity with correlation coefficients (r²) greater than 0.99. nih.govoatext.comresearchgate.net

Sensitivity is determined by the lower limit of detection (LOD) and the lower limit of quantification (LOQ), which represent the smallest amount of analyte that can be reliably detected and quantified, respectively. nih.gov LC-MS/MS methods have demonstrated high sensitivity, with LOQs for some vitamin D metabolites as low as 4.0 nmol/L. nih.gov

Specificity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, components. nih.gov This is a significant advantage of LC-MS/MS over immunoassays, which can be prone to cross-reactivity with other metabolites. nih.govnih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV). For vitamin D metabolite assays, both intra-assay (within-run) and inter-assay (between-run) precision are typically below 10-15%. nih.govnih.govnih.gov

Research Findings on Method Performance:

| Parameter | Finding |

| Linearity | Excellent linearity (r² > 0.99) is consistently achieved for vitamin D metabolite assays. nih.govoatext.comresearchgate.net |

| Sensitivity | LC-MS/MS methods offer low limits of quantification, enabling the measurement of low-concentration metabolites. nih.gov |

| Specificity | LC-MS/MS provides high specificity, crucial for distinguishing between isomers and other closely related compounds. nih.gov |

| Precision | Intra- and inter-assay CVs are generally below 10%, indicating good reproducibility. nih.govnih.gov |

| Accuracy | Accuracy, often assessed through recovery studies and comparison with reference materials, is typically high, with recovery rates often exceeding 80-90%. nih.govlcms.czresearchgate.net |

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a fundamental component of the analytical workflow for this compound. sigmaaldrich.comresearchgate.net It is a powerful technique for separating this compound from other vitamin D metabolites and interfering substances present in biological samples. nih.gov HPLC systems equipped with UV detectors are commonly used, with detection often carried out at a wavelength of 265 nm. oatext.comnih.gov

The separation is typically achieved using a reversed-phase C18 column. oatext.comnih.gov The choice of the mobile phase, a mixture of solvents like acetonitrile, methanol, and water, is optimized to achieve the best separation of the analytes. oatext.com While HPLC with UV detection is a robust and reliable method, its sensitivity may be lower compared to mass spectrometric detection. nih.gov

Mass Spectrometric Identification and Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement of the molecule, which aids in determining its elemental composition. nih.gov

Radioimmunoassays and Competitive Protein-Binding Assays in Research Contexts

Before the widespread adoption of LC-MS/MS, radioimmunoassays (RIAs) and competitive protein-binding assays (CPBAs) were the primary methods for measuring vitamin D metabolites. nih.govresearchgate.net

Competitive Protein-Binding Assays (CPBAs) were among the earliest methods developed for the assessment of 25-hydroxyvitamin D. nih.govportlandpress.com These assays utilize the natural binding affinity of vitamin D-binding protein (VDBP) for vitamin D metabolites. nih.gov In a CPBA, a known amount of a radiolabeled vitamin D metabolite competes with the unlabeled analyte in the sample for a limited number of binding sites on VDBP. The amount of bound radioactivity is inversely proportional to the concentration of the analyte in the sample.

Radioimmunoassays (RIAs) are similar in principle to CPBAs but use a specific antibody as the binding agent instead of VDBP. nih.gov The development of RIAs offered an alternative to CPBAs, and various RIA kits have been commercially available. nih.govidsplc.com

While these methods were instrumental in advancing vitamin D research, they are known to have limitations, particularly in terms of specificity. nih.govnih.gov Immunoassays can exhibit cross-reactivity with other vitamin D metabolites, leading to potentially inaccurate results. nih.govnih.gov For this reason, LC-MS/MS is now considered the reference method for the accurate quantification of this compound and other vitamin D metabolites in research settings. bohrium.comresearchgate.net

Structural Biology and Structure Activity Relationships in Metabolism

Secosteroid Structural Features Relevant to Enzymatic Transformation

Secosteroids are a class of steroids characterized by a "broken" or opened ring in their tetracyclic core. nih.gov In the case of vitamin D and its metabolites, the B-ring is cleaved, a feature that arises from the photochemical action of UVB radiation on 7-dehydrocholesterol (B119134) in the skin. nih.govresearchgate.net This fundamental structural difference distinguishes them from traditional steroids and is paramount to their biological function and metabolic processing.

The key structural elements of vitamin D secosteroids that are critical for enzymatic transformation include:

The Cleaved B-Ring: This opening imparts significant conformational flexibility to the molecule, particularly between the A-ring and the C/D-ring system.

The Aliphatic Side Chain: The structure of the side chain, attached at carbon 17 (C17), is a primary determinant of biological activity and the principal site for metabolic modifications by catabolic enzymes. researchgate.net Differences in the side chain distinguish vitamin D2 (ergocalciferol) from vitamin D3 (cholecalciferol). researchgate.netnih.gov

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are crucial for both biological function and as targets for further enzymatic action. The hydroxylation at C25 is the first step in activation, while subsequent hydroxylations at C1 and C24 are key regulatory points. nih.gov

Enzymatic transformations, such as those catalyzed by cytochrome P450 enzymes, are highly specific to these features. The enzymes involved in vitamin D metabolism, including CYP27B1 (1α-hydroxylase) and CYP24A1 (24-hydroxylase), must accommodate the unique shape and chemical properties of the secosteroid structure to perform their catalytic functions. nih.gov

Substrate Binding Pocket Analysis of CYP24A1

CYP24A1 is the principal enzyme responsible for the catabolism of vitamin D metabolites, including 25-hydroxycholecalciferol and the active hormone 1,25-dihydroxycholecalciferol. researchgate.netwikipedia.org It is a mitochondrial inner membrane cytochrome P450 enzyme that catalyzes hydroxylation at either the C23 or C24 position of the side chain, initiating a cascade that leads to the formation of calcitroic acid and subsequent excretion. researchgate.net

Analysis of the CYP24A1 crystal structure reveals a well-defined substrate-binding pocket that dictates the orientation of the secosteroid and the regioselectivity of the hydroxylation reaction. nih.gov The enzyme associates with the mitochondrial membrane through hydrophobic membrane insertion sequences. nih.gov The structure shows that key amino acid residues within the active site are responsible for positioning the substrate for catalysis.

Site-directed mutagenesis studies have been instrumental in identifying these critical residues. For instance, research comparing human and rat CYP24A1, which exhibit different C23/C24 oxidation ratios, has highlighted the importance of specific amino acids in substrate binding and orientation. nih.gov These studies suggest that residues at positions 416 and 500 play a crucial role in determining how the vitamin D molecule is positioned within the active site, thereby influencing the metabolic pathway. nih.gov A three-dimensional model indicates the A-ring of the substrate is located near residue 416, while the triene system is close to residue 500. nih.gov

Table 1: Key Amino Acid Residues in CYP24A1 Substrate Binding

| Residue Position (in Rat CYP24A1) | Amino Acid | Role in Substrate Binding |

|---|---|---|

| 416 | Threonine (T) | Affects substrate orientation; mutation to Methionine (M) introduces C-23 oxidation activity. nih.gov |

These findings underscore how subtle changes in the enzyme's binding pocket can dramatically alter the metabolic processing of vitamin D compounds.

Impact of Side Chain Modifications on Metabolic Fate

The metabolic fate of a vitamin D compound is profoundly influenced by modifications to its aliphatic side chain. The enzyme CYP24A1 can initiate catabolism via two main pathways: the C24 oxidation pathway or the C23 oxidation pathway. wikipedia.org The initial product of the C24-oxidation of 25-hydroxycholecalciferol is 24,25-dihydroxycholecalciferol. This metabolite can then be further oxidized at the C24 position to yield 25-hydroxy-24-oxocholecalciferol. nih.govnih.gov

Table 2: Side Chain Modifications and Metabolic Implications

| Compound | Key Side Chain Feature | Primary Metabolic Reaction via CYP24A1 | Metabolic Consequence |

|---|---|---|---|

| 25-hydroxycholecalciferol | C25-OH | C24-hydroxylation | Formation of 24,25-dihydroxycholecalciferol, a step in the catabolic pathway. researchgate.net |

| 1,25-dihydroxycholecalciferol | C1-OH, C25-OH | C24-hydroxylation | Inactivation of the active hormone. wikipedia.org |

| 24,25-dihydroxycholecalciferol | C24-OH, C25-OH | Oxidation at C24 | Formation of this compound. nih.gov |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 25-Hydroxy-24-oxocholecalciferol in laboratory settings?

- Methodological Answer : Synthesis typically involves enzymatic or chemical modification of cholecalciferol (vitamin D3). Key steps include:

Substrate preparation : Use high-purity cholecalciferol (≥94% purity) as a precursor, verified via HPLC .

Hydroxylation : Introduce the 25-hydroxyl group using cytochrome P450 enzymes (CYP27A1) under controlled pH and temperature .

Oxidation : Catalyze 24-oxidation via CYP24A1 or chemical oxidants like potassium permanganate, with progress monitored by LC-MS/MS .

- Validation : Confirm structural integrity using NMR and mass spectrometry, and cross-reference with standardized libraries .

Q. How can researchers accurately quantify this compound in biological samples?

- Methodological Answer :

Sample Preparation : Extract metabolites from serum/plasma using liquid-liquid extraction (e.g., hexane:isopropanol 3:2) to minimize matrix interference .

Assay Selection : Use LC-MS/MS for high specificity. Validate assays against DEQAS proficiency testing protocols to ensure accuracy .

Calibration : Include internal standards (e.g., deuterated 25-Hydroxyvitamin D3) to correct for recovery variations .

- Data Interpretation : Normalize concentrations to total protein content and compare with sex/age-matched reference ranges .

Q. What is the known physiological role of this compound in calcium homeostasis?

- Methodological Answer :

In vitro Models : Use primary osteoblasts or renal tubule cells to assess the metabolite’s effect on calcium transport (e.g., fluorescence-based Ca²⁺ flux assays) .

Gene Knockdown : Silence CYP24A1 in cell lines to study this compound accumulation and its correlation with vitamin D receptor (VDR) activation .

Animal Studies : Administer the metabolite to vitamin D-deficient rodents and measure serum calcium, phosphate, and parathyroid hormone (PTH) levels .

Advanced Research Questions

Q. How should researchers design experiments to investigate the interplay between this compound and other vitamin D metabolites?

- Methodological Answer :

Longitudinal Cohort Studies : Track metabolite levels in patients with chronic kidney disease (CKD) to correlate this compound with 1,25-dihydroxyvitamin D and FGF23 .

Isotope Tracing : Use ³H/¹⁴C-labeled cholecalciferol in murine models to map metabolic flux and identify rate-limiting enzymes .

Computational Modeling : Build kinetic models of vitamin D metabolism using tools like COPASI, integrating enzyme kinetics and metabolite concentrations .

Q. What strategies are recommended for resolving contradictions in data regarding the metabolic stability of this compound across different studies?

- Methodological Answer :

Problem Decomposition : Isolate variables (e.g., assay protocols, sample demographics) contributing to discrepancies .

Meta-Analysis : Pool data from published studies using PRISMA guidelines, adjusting for covariates like BMI and renal function .

Triangulation : Validate findings via orthogonal methods (e.g., immunoassays vs. LC-MS/MS) and replicate in independent cohorts .

Q. What methodological considerations are critical when integrating omics data to study the systemic effects of this compound?

- Methodological Answer :

Multi-Omics Integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to identify pathways regulated by the metabolite (e.g., Wnt/β-catenin signaling) .

Network Analysis : Use STRING or Cytoscape to map protein-metabolite interactions and prioritize hub genes .

Reproducibility : Adhere to FAIR principles by depositing raw data in repositories like MetaboLights and using version-controlled workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.